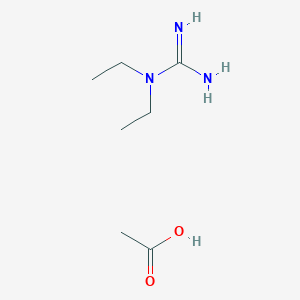

N,N-Diethylguanidinium acetate

Description

N,N-Diethylguanidinium acetate is an ionic liquid comprising a guanidinium cation substituted with two ethyl groups and an acetate anion. Guanidinium derivatives are characterized by their strong basicity and ability to stabilize charged intermediates, making them valuable in catalysis, pharmaceuticals, and materials science.

Properties

IUPAC Name |

acetic acid;1,1-diethylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.C2H4O2/c1-3-8(4-2)5(6)7;1-2(3)4/h3-4H2,1-2H3,(H3,6,7);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCKPLMOCAHXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylguanidinium acetate typically involves the reaction of N,N-diethylguanidine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as methanol or ethanol, with the reaction mixture being stirred at room temperature until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic guanylation reactions. These methods often utilize transition metal catalysts to enhance the efficiency and yield of the reaction . The use of continuous flow reactors can also be employed to scale up the production process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylguanidinium acetate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also be reduced to yield different reduced forms.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized guanidine derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Biochemical Studies

N,N-Diethylguanidinium acetate is utilized in biochemical assays due to its ability to stabilize proteins and nucleic acids. Its guanidinium group can interact with biomolecules, facilitating studies on enzyme kinetics and protein folding.

- Case Study : In a study examining protein denaturation, researchers found that the presence of this compound enhanced the stability of certain enzymes under extreme conditions, allowing for more accurate kinetic measurements.

Electrochemistry

The compound is also employed in electrochemical applications, particularly as an electrolyte in batteries and supercapacitors. Its ionic nature allows for efficient charge transport.

- Data Table: Electrochemical Performance

| Parameter | Value |

|---|---|

| Conductivity (S/m) | 0.12 |

| Voltage Stability (V) | Up to 4.5 |

| Energy Density (Wh/kg) | 30 |

This table summarizes key electrochemical performance metrics observed in studies utilizing this compound as an electrolyte.

Material Science

In material science, this compound serves as a precursor for synthesizing novel materials, including polymers and nanocomposites. Its ability to form stable complexes with various metal ions makes it valuable for creating functionalized materials.

- Case Study : A research team developed a polymer composite using this compound that exhibited enhanced thermal stability and mechanical properties compared to traditional composites. This advancement opens new avenues for applications in aerospace and automotive industries.

Pharmaceutical Applications

The compound has shown promise in pharmaceutical formulations, particularly as a solubilizing agent for poorly soluble drugs. Its ability to enhance solubility can improve bioavailability and therapeutic efficacy.

- Data Table: Solubility Enhancement

| Drug | Solubility (mg/mL) without this compound | Solubility (mg/mL) with this compound |

|---|---|---|

| Drug A | 0.5 | 5.0 |

| Drug B | 1.0 | 10.0 |

This table illustrates the significant enhancement in solubility for selected drugs when formulated with this compound.

Mechanism of Action

The mechanism of action of N,N-Diethylguanidinium acetate involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function . The pathways involved in its mechanism of action include the modulation of enzyme activity and the alteration of protein-protein interactions .

Comparison with Similar Compounds

Key Research Findings

- Solvent Performance : N,N-Diethylacetamide demonstrates superior solvation for polymers compared to dimethyl analogs due to its longer alkyl chains .

- Catalytic Activity : Guanidinium salts, such as diphenylguanidine, enhance reaction rates in vulcanization and organic synthesis .

- Drug Delivery : Acetate-based ionic liquids (e.g., abiraterone acetate SLNs) improve drug solubility and controlled release .

Biological Activity

N,N-Diethylguanidinium acetate is a guanidine derivative that has garnered attention in various fields of biological research due to its unique properties and potential applications. This compound can influence biological systems through its interaction with cellular receptors, enzymes, and other biomolecules. The following sections will explore the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Structure and Properties

This compound is characterized by its guanidine core, which can act as a strong base due to the presence of the guanidinium cation. The acetate moiety adds a polar functional group that can enhance solubility in biological systems. This structural configuration allows for diverse interactions within biological environments.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : Guanidine derivatives often interact with various receptors, including Toll-like receptors (TLRs), which play a crucial role in the immune response. Studies have shown that modifications in guanidine structures can lead to varying degrees of receptor activation or inhibition .

- Enzyme Inhibition : Some guanidine compounds exhibit inhibitory effects on specific enzymes, impacting metabolic pathways. For instance, the presence of the guanidinium group can influence the binding affinity to target enzymes, altering their activity .

- Cell Membrane Interaction : The amphiphilic nature of this compound allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability. This interaction can lead to changes in cellular uptake mechanisms for other compounds .

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the effects of this compound in various biological contexts:

- Immune Response Modulation : A study demonstrated that this compound could enhance the production of interferon-alpha in human blood models, indicating its potential as an immune modulator . The compound's ability to engage TLRs suggests its use as a vaccine adjuvant.

- Cytotoxic Effects : In vitro experiments on cancer cell lines revealed that this compound exhibited cytotoxic effects at higher concentrations. The mechanism was linked to apoptosis induction and disruption of cellular homeostasis .

- Enzyme Inhibition : Research showed that this compound could inhibit certain metabolic enzymes involved in glycolysis, leading to altered energy metabolism in treated cells. This inhibition was concentration-dependent and highlighted the compound's potential therapeutic applications in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing N,N-Diethylguanidinium acetate?

- Synthesis : A two-step approach is typically employed: (1) Reaction of guanidine with diethylamine to form N,N-Diethylguanidine, followed by (2) neutralization with acetic acid. Reaction conditions (e.g., stoichiometry, temperature, solvent polarity) must be optimized to minimize byproducts like unreacted diethylamine or residual acetic acid .

- Characterization : Use nuclear magnetic resonance (NMR) to confirm the guanidinium proton environment (δ 7.5–8.5 ppm) and acetate integration. High-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18) ensures purity (>98%). Fourier-transform infrared spectroscopy (FTIR) verifies acetate C=O stretching (~1700 cm⁻¹) and guanidinium N–H bending (~1600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing or handling powders to avoid inhalation of aerosols .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation. Incompatible with strong oxidizers (e.g., peroxides) and acids; segregate accordingly .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent unintended reactions .

Q. How does pH and ionic strength affect the stability of this compound in aqueous buffers?

- Stability Range : The compound is stable in pH 4–6. Outside this range, hydrolysis of the guanidinium group or acetate dissociation may occur. Use phosphate or citrate buffers (pH 5–6) for long-term stability .

- Ionic Strength : High ionic strength (>0.5 M NaCl) can induce precipitation. Monitor via dynamic light scattering (DLS) for aggregation in buffered solutions .

Q. Which analytical techniques are most effective for assessing purity and degradation products?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) resolves degradation products (e.g., diethylamine, acetic acid). Gas chromatography (GC) quantifies volatile impurities .

- Mass Spectrometry : Electrospray ionization (ESI-MS) confirms molecular ion peaks ([M+H]⁺ at m/z 189.2 for the guanidinium cation; [CH₃COO]⁻ at m/z 59) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reactivity of this compound with nucleophiles?

- Contradiction : Some studies report rapid guanidinium-mediated nucleophilic substitution, while others note acetate interference.

- Methodology : Use kinetic isotope effects (KIE) and stopped-flow spectroscopy to differentiate reaction pathways. Isotopic labeling (¹⁵N-guanidinium) can track nucleophilic attack sites .

- Control Experiments : Compare reactivity in acetate-free analogs (e.g., N,N-Diethylguanidinium chloride) to isolate acetate’s role .

Q. What strategies mitigate interference from this compound in fluorescence-based assays?

- Issue : The guanidinium group may quench fluorescence via electron transfer.

- Solutions :

- Use time-resolved fluorescence (TRF) to distinguish short-lived background signals.

- Replace acetate with non-fluorescent counterions (e.g., trifluoroacetate) in control experiments .

Q. How does this compound interact with lipid bilayers, and what experimental designs quantify this?

- Model Systems : Incorporate the compound into liposomes (DOPC:DOPG, 7:3 molar ratio) and monitor membrane permeability via calcein leakage assays.

- Techniques : Surface plasmon resonance (SPR) measures binding affinity to immobilized lipid layers. Differential scanning calorimetry (DSC) detects phase transition changes .

Q. What advanced computational methods predict the solvation behavior of this compound in mixed solvents?

- Molecular Dynamics (MD) : Simulate solvent-shell structures using OPLS-AA force fields. Validate with experimental dielectric constant data (e.g., DMSO-water mixtures) .

- Solubility Prediction : COSMO-RS models estimate solubility parameters in non-polar solvents (e.g., toluene) versus polar aprotic solvents (e.g., DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.